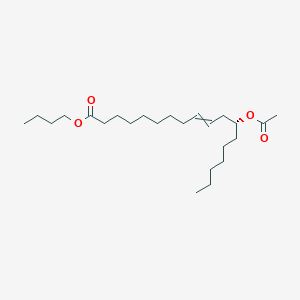
Butyl (12R)-12-acetyloxyoctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (12R)-12-acetyloxyoctadec-9-enoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant fragrances and are commonly used in the production of flavors and perfumes. This particular compound is characterized by its long carbon chain and the presence of an ester functional group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (12R)-12-acetyloxyoctadec-9-enoate typically involves the esterification reaction between butanol and (12R)-12-acetyloxyoctadec-9-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanol+(12R)-12-acetyloxyoctadec-9-enoic acidH2SO4Butyl (12R)-12-acetyloxyoctadec-9-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like Amberlyst-15 can enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl (12R)-12-acetyloxyoctadec-9-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized products.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases can be used to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Major Products Formed
Hydrolysis: Butanol and (12R)-12-acetyloxyoctadec-9-enoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Epoxides or other oxidized derivatives.
Applications De Recherche Scientifique
Butyl (12R)-12-acetyloxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of Butyl (12R)-12-acetyloxyoctadec-9-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing processes such as fatty acid synthesis and degradation. The ester functional group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.
Ethyl oleate: An ester of oleic acid and ethanol, used in pharmaceuticals and cosmetics.
Methyl linoleate: An ester of linoleic acid and methanol, used in biodiesel production .
Uniqueness
Butyl (12R)-12-acetyloxyoctadec-9-enoate is unique due to its specific structure, which includes a long carbon chain and a chiral center at the 12th carbon. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H44O4 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
butyl (12R)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/t23-/m1/s1 |
Clé InChI |
BEWFIPLBFJGWSR-HSZRJFAPSA-N |
SMILES isomérique |
CCCCCC[C@H](CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


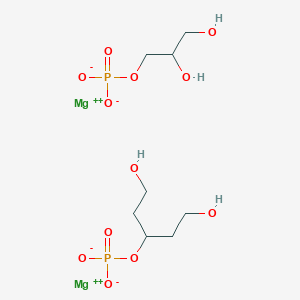
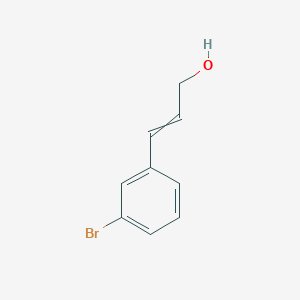
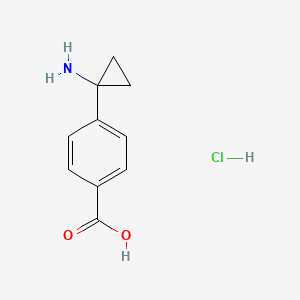
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
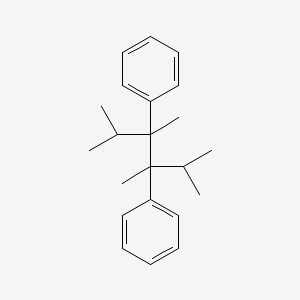
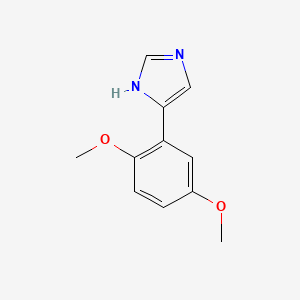

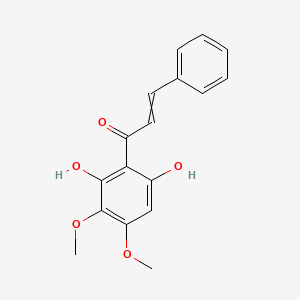
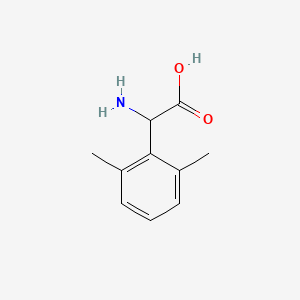
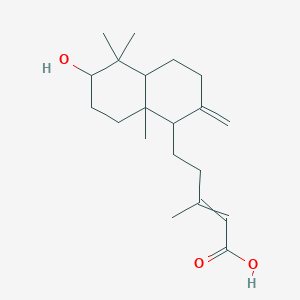
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(10-Chloroanthracen-9-yl)methyl]hydrazine](/img/structure/B12434166.png)
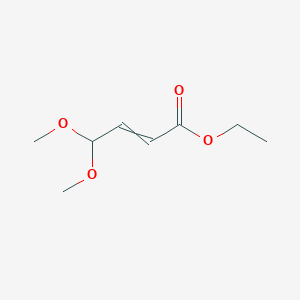
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
